Tizoxanide Sulfate

Beschreibung

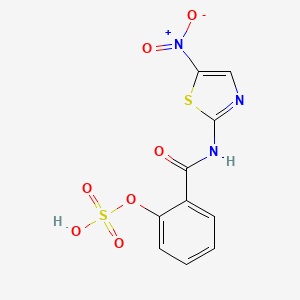

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOHKCVYPSCCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization and Stability Profile of Tizoxanide Sulfate

Executive Summary & Scope

This technical guide provides a comprehensive analysis of Tizoxanide Sulfate (Chemical name: [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate).[1] It is critical to distinguish this compound from its parent, Tizoxanide, and the prodrug, Nitazoxanide. Tizoxanide Sulfate is a Phase II conjugate metabolite formed via sulfotransferase activity on the phenolic hydroxyl group of Tizoxanide.

Target Audience: Bioanalytical scientists (DMPK), formulation chemists, and quality control researchers. Primary Application: This compound serves as a critical reference standard for pharmacokinetic (PK) profiling, metabolic stability assays, and bioanalytical method validation (BMV).

Chemical Identity and Structural Architecture

Understanding the structural shift from the parent drug to the sulfate conjugate is prerequisite to predicting stability behavior.

| Property | Specification |

| Common Name | Tizoxanide Sulfate (Tizoxanide O-Sulfate) |

| IUPAC Name | [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate |

| CAS Number | 1391053-06-7 |

| Molecular Formula | C₁₀H₇N₃O₇S₂ |

| Molecular Weight | 345.31 g/mol |

| Parent Compound | Tizoxanide (Desacetyl-nitazoxanide) |

| Key Functional Group | Sulfate Ester (-OSO₃H) replacing the Phenolic -OH |

Metabolic Context Diagram (Graphviz)

The following diagram illustrates the biotransformation pathway, highlighting the position of Tizoxanide Sulfate relative to the prodrug Nitazoxanide.

Caption: Biotransformation pathway of Nitazoxanide showing the generation of Tizoxanide Sulfate via sulfotransferase (SULT) activity.[2]

Physicochemical Properties[1][2][3][5][6][7][8][9]

The sulfation of Tizoxanide drastically alters its physicochemical profile, shifting it from a Class II/IV (BCS) lipophilic compound to a highly polar, acidic species.

Comparative Property Table

| Parameter | Tizoxanide (Parent) | Tizoxanide Sulfate (Metabolite) | Impact on Analysis |

| LogP (Octanol/Water) | ~1.6 - 2.0 (Lipophilic) | < 0.5 (Estimated) | Retention time shift in RP-HPLC; elutes much earlier. |

| pKa (Acidic) | ~6.7 (Phenolic -OH) | < 1.0 (Sulfate ester) | Permanently ionized at physiological pH. |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | High (as salt form) | Aqueous stock solutions are feasible but require pH buffering. |

| UV Absorption | λmax ~240 nm, 340 nm | Similar chromophore | Nitro-thiazole core remains intact; UV detection still viable. |

The "Hydrophilicity Shift"

Expert Insight: The introduction of the sulfate group creates a "hydrophilicity shift." While Tizoxanide requires high organic content (MeOH/ACN) for solubilization, Tizoxanide Sulfate is highly soluble in aqueous buffers. However, solubility does not equal stability. The high polarity makes extraction from plasma difficult using standard Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane).

-

Recommendation: Use Protein Precipitation (PPT) or Solid Phase Extraction (SPE) with weak anion exchange (WAX) cartridges to capture the anionic sulfate.

Stability Profile and Degradation Mechanisms[10][11]

Stability is the single most critical factor when handling Tizoxanide Sulfate reference standards. Sulfate esters are thermodynamically unstable and prone to hydrolysis, regenerating the parent Tizoxanide.

Hydrolysis (The Primary Risk)

The sulfate ester bond is susceptible to acid-catalyzed hydrolysis.

-

Mechanism: In acidic environments (pH < 3), the sulfate group acts as a leaving group, reforming the phenol (Tizoxanide).

-

Implication: If a urine or plasma sample is acidified (a common practice to stabilize other drugs), Tizoxanide Sulfate will degrade, leading to an overestimation of Tizoxanide and an underestimation of the sulfate metabolite .

Thermal Instability

-

Solid State: Stable at -20°C for >12 months if desiccated.

-

Solution State:

-

Room Temp (25°C): Degradation detectable within 4–6 hours in unbuffered aqueous solvents.

-

Refrigerated (4°C): Stable for 24–48 hours.

-

Frozen (-80°C): Recommended for long-term storage of stock solutions.

-

Photostability

The nitro-thiazole moiety is photosensitive (common to nitro-aromatics).

-

Risk: Photolytic reduction of the nitro group to an amine or nitroso derivative.

-

Protocol: All handling must occur under amber light or in amber glassware.

Stability Decision Matrix (Graphviz)

Caption: Decision matrix for minimizing hydrolytic degradation of Tizoxanide Sulfate.

Experimental Protocols

Protocol: Preparation of Reference Stock Standard

Objective: Prepare a stable 1.0 mg/mL stock solution of Tizoxanide Sulfate for LC-MS/MS calibration.

Reagents:

-

Tizoxanide Sulfate Reference Standard (>98% purity).[3]

-

Dimethyl Sulfoxide (DMSO) - LC-MS Grade.

-

Methanol (MeOH) - LC-MS Grade.

-

Ammonium Acetate Buffer (10mM, pH 7.0).

Procedure:

-

Weighing: Accurately weigh 1.0 mg of Tizoxanide Sulfate into a 1.5 mL amber glass vial. Note: Do not use plastic microcentrifuge tubes for initial dissolution to avoid sorption.

-

Primary Dissolution: Add 100 µL of DMSO. Vortex gently until fully dissolved. Causality: DMSO is used because it prevents hydrolysis better than protic solvents like water/methanol during the initial solvation.

-

Dilution: Bring to volume (1.0 mL) using Methanol:Water (50:50 v/v) buffered with 10mM Ammonium Acetate.

-

Critical Step:Do NOT use pure water or acidified water. The buffer maintains pH ~7, stabilizing the sulfate ester.

-

-

Storage: Aliquot immediately into amber vials (100 µL each) and store at -80°C.

-

Validity: Discard freeze-thaw aliquots after 2 cycles.

Protocol: Bioanalytical Extraction (Plasma)

Method: Protein Precipitation (PPT) with pH control.

-

Sample: Thaw plasma samples on wet ice.

-

Precipitation: Add 300 µL of Acetonitrile (containing Internal Standard) to 100 µL of plasma.

-

Buffering: Add 10 µL of 100mM Ammonium Acetate (pH 7.5) to the mixture.

-

Why? To neutralize any potential acidity from the matrix or acetonitrile, preventing on-column hydrolysis.

-

-

Centrifugation: 10,000 x g for 10 mins at 4°C.

-

Injection: Inject supernatant directly onto LC-MS/MS.

Analytical Methodology (LC-MS/MS)[10]

Column Selection: Due to the high polarity of Tizoxanide Sulfate, standard C18 columns may result in elution in the void volume.

-

Recommended: C18-Polar Embedded or HILIC column.

-

Mobile Phase A: 10mM Ammonium Acetate (pH 6.5 - 7.0).

-

Mobile Phase B: Acetonitrile.

-

Mode: Negative Ion Mode (ESI-). The sulfate group ionizes readily to [M-H]⁻.

Transitions (Indicative):

-

Precursor Ion: m/z 344.0 [M-H]⁻

-

Product Ions:

-

m/z 264.0 (Loss of SO₃ - Tizoxanide radical)

-

m/z 217.0 (Thiazole ring fragment)

-

References

-

PubChem. (2024).[1] Tizoxanide Sulfate - Compound Summary (CID 71752595).[1] National Library of Medicine. [Link]

-

Broekhuysen, J., et al. (2000).[4] Nitazoxanide: pharmacokinetics and metabolism in man. International Journal of Clinical Pharmacology and Therapeutics. [Link]

-

FDA. (2024).[1] Global Substance Registration System (GSRS): Tizoxanide Sulfate (UNII: V7NFM233LJ). [Link][1]

-

Stockis, A., et al. (2002). Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses. International Journal of Clinical Pharmacology and Therapeutics. [Link]

Sources

Tizoxanide Sulfate: A Technical Guide to its Cellular Targets and Molecular Interactions

Abstract

Tizoxanide, the active metabolite of the broad-spectrum anti-infective agent nitazoxanide, has garnered significant interest within the research and drug development communities.[1] Initially recognized for its potent antiparasitic activity, its therapeutic landscape has expanded to include antiviral and anti-inflammatory properties. This guide provides an in-depth technical exploration of the known and putative cellular targets of tizoxanide, its molecular interactions, and the subsequent impact on key signaling pathways. We will delve into the established mechanisms of action against various pathogens and host-mediated responses, supported by detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Introduction: From Prodrug to Active Metabolite

Nitazoxanide, a thiazolide derivative, undergoes rapid hydrolysis by plasma esterases following oral administration to form its active circulating metabolite, tizoxanide.[1] Tizoxanide is then further metabolized in the liver through glucuronidation before elimination.[1] The broad-spectrum activity of nitazoxanide is largely attributed to tizoxanide, which is the primary focus of this guide.[1] Understanding the cellular and molecular pharmacology of tizoxanide is paramount for elucidating its therapeutic effects and exploring its potential in new clinical applications.

Antiparasitic Mechanism of Action: Targeting Anaerobic Metabolism

The primary and most well-characterized mechanism of tizoxanide's antiparasitic activity is the inhibition of pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR).[2] This enzyme is critical for the anaerobic energy metabolism of a variety of protozoan parasites, including Giardia lamblia and Entamoeba histolytica, as well as anaerobic bacteria.[2]

By inhibiting the PFOR enzyme-dependent electron transfer reaction, tizoxanide disrupts the parasite's metabolic pathways, leading to energy depletion and ultimately cell death.[2] Molecular docking studies suggest that tizoxanide binds to the active site of PFOR, preventing its interaction with pyruvate. This blockage halts the production of acetyl-CoA and the subsequent generation of ATP, the cell's primary energy currency.

Key Molecular Interactions with PFOR

Computational modeling has provided insights into the specific interactions between tizoxanide and the PFOR active site. Productive binding appears to be mediated by a triad of interactions:

-

A hydrogen-bond donor from the phenolic hydroxyl group of tizoxanide interacting with key residues such as Thr-997 and Cys-840.

-

A π–π stacking interaction with a phenylalanine residue (e.g., Phe-869).

-

A π–σ contact with Thr-997 that helps to orient the tizoxanide molecule within the binding pocket.

Deacetylation of nitazoxanide to tizoxanide is crucial as it unmasks the phenolic donor group, which is essential for high-affinity binding to the target.

Antiviral Mechanisms: A Multi-pronged Approach

The antiviral activity of tizoxanide is more complex and appears to involve the modulation of both viral and host cell processes. This multi-targeted approach may contribute to its broad-spectrum activity against a range of RNA and DNA viruses.

Inhibition of Viral Glycoprotein Maturation

One of the key antiviral mechanisms of tizoxanide is the disruption of viral protein glycosylation, a critical step for the proper folding, function, and trafficking of viral envelope proteins.[2] Studies on influenza viruses have shown that tizoxanide blocks the maturation of the viral hemagglutinin (HA) glycoprotein at a post-translational stage.[1] This interference with glycoprotein processing can impair viral assembly and the formation of infectious progeny.

Modulation of Host Cell Signaling Pathways

Tizoxanide has been shown to exert significant effects on host cell signaling pathways, which can create an intracellular environment that is less permissive for viral replication.

Tizoxanide can amplify the host's innate antiviral response by activating the interferon (IFN) pathway.[3] It has been shown to enhance the activity of retinoic-acid-inducible gene I (RIG-I)-like receptors and mitochondrial antiviral-signaling protein (MAVS), leading to the activation of interferon regulatory factor 3 (IRF3) and subsequent production of type I interferons.[4] This, in turn, leads to the upregulation of numerous interferon-stimulated genes (ISGs) that have direct antiviral functions.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a role in cell proliferation and survival and can be hijacked by some viruses to promote their replication. Tizoxanide has been shown to inhibit the activation of STAT3.

AMPK is a key cellular energy sensor that, when activated, can inhibit anabolic pathways to conserve energy. Tizoxanide has been reported to activate AMPK.[5][6] This activation may contribute to its antiviral effects by modulating cellular metabolism and potentially inducing autophagy, a cellular process for degrading and recycling cellular components that can also play a role in controlling intracellular pathogens.

The transcription factor NF-κB is a central regulator of inflammatory responses. Tizoxanide has been shown to suppress the activation of the NF-κB signaling pathway, which may contribute to its anti-inflammatory effects.[5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of tizoxanide against various pathogens.

Table 1: Antiviral Activity of Tizoxanide

| Virus | Cell Line | EC50 (µM) | Reference |

| Hepatitis B Virus (HBV) | - | 0.46 | [5] |

| Hepatitis C Virus (HCV) | - | 0.15 | [5] |

| SARS-CoV-2 | Vero E6 | 0.8 µg/mL | [7] |

| Human Coronaviruses (seasonal) | MRC-5, LLC-MK2 | 0.05 - 0.15 µg/mL (IC50) | [8] |

Table 2: Antiparasitic and Antibacterial Activity of Tizoxanide

| Pathogen | Assay Condition | IC50 (µM) | Reference |

| Cryptosporidium parvum | in vitro | 2.87 ± 0.37 | |

| Anaerobic Bacteria | Agar dilution | 1 - 2 µg/mL (MIC50) | [9] |

Table 3: Anti-inflammatory Activity of Tizoxanide

| Cytokine/Pathway | Cell Type | IC50 | Reference |

| Pro-inflammatory Cytokines | LPS-treated macrophages | - | [5] |

| NF-κB Signaling | LPS-treated macrophages | - | [5] |

| MAPK Signaling | LPS-treated macrophages | - | [5] |

Signaling Pathways and Experimental Workflows

Tizoxanide's Impact on Host Antiviral Signaling

Caption: Tizoxanide enhances the RIG-I-like receptor signaling pathway.

Tizoxanide's Modulation of AMPK and mTORC1 Signaling

Caption: Tizoxanide activates AMPK, leading to mTORC1 inhibition and autophagy induction.

Experimental Workflow for Identifying Novel Cellular Targets

Caption: Workflow for identifying protein targets of tizoxanide using affinity chromatography.

Detailed Experimental Protocols

PFOR Enzyme Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of tizoxanide on PFOR activity.

Materials:

-

Purified PFOR enzyme

-

Pyruvate

-

Coenzyme A (CoA)

-

Ferredoxin or Methyl Viologen (as an electron acceptor)

-

Tizoxanide

-

Anaerobic chamber or glove box

-

Spectrophotometer

Procedure:

-

Prepare all reagents and buffers under anaerobic conditions.

-

In an anaerobic cuvette, prepare a reaction mixture containing buffer, CoA, and the electron acceptor.

-

Add varying concentrations of tizoxanide (or vehicle control) to the reaction mixture and incubate for a pre-determined time.

-

Initiate the reaction by adding pyruvate.

-

Monitor the reduction of the electron acceptor spectrophotometrically at the appropriate wavelength (e.g., 578 nm for methyl viologen).

-

Calculate the rate of the reaction and determine the IC50 value for tizoxanide.

Western Blot for STAT3 Phosphorylation

This protocol describes how to assess the effect of tizoxanide on STAT3 phosphorylation in cultured cells.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Tizoxanide

-

Appropriate stimulus to induce STAT3 phosphorylation (e.g., IL-6)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of tizoxanide for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., IL-6 at 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

NF-κB Luciferase Reporter Assay

This assay measures the effect of tizoxanide on NF-κB transcriptional activity.

Materials:

-

Cells stably transfected with an NF-κB-responsive luciferase reporter construct

-

Tizoxanide

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a white, clear-bottom 96-well plate.

-

Pre-treat the cells with different concentrations of tizoxanide.

-

Stimulate the cells with the NF-κB activator.

-

After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.

-

Add the luciferase assay reagent to the lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

Identification of Novel Cellular Targets

Identifying the full spectrum of tizoxanide's cellular targets is an ongoing area of research. A powerful approach for this is affinity-based proteomics.

Workflow:

-

Probe Synthesis: Synthesize a tizoxanide analog containing a linker and an affinity tag, such as biotin.

-

Affinity Purification: Incubate the biotinylated tizoxanide probe with cell lysates to allow for the binding of target proteins.

-

Capture: Use streptavidin-coated beads to capture the probe-protein complexes.

-

Washing: Perform stringent washes to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Validation: Validate the identified candidate targets using orthogonal methods such as Western blotting, siRNA knockdown, or enzymatic assays.

Conclusion

Tizoxanide is a multifaceted therapeutic agent with a well-defined antiparasitic mechanism and a complex, multi-pronged antiviral and anti-inflammatory profile. Its ability to target both pathogen-specific enzymes and modulate host cellular pathways underscores its broad therapeutic potential. The experimental frameworks and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of tizoxanide's molecular interactions and paving the way for novel therapeutic strategies.

References

-

What is the mechanism of Nitazoxanide? - Patsnap Synapse. (2024-07-17). Available at: [Link]

-

Rossignol, J. F. (2014). Nitazoxanide: a first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94-103. Available at: [Link]

-

Mechanism of Antiviral Activity of Nitazoxanide against the Influenza Virus: Effect of Tizoxanide on AdenosineTriphosphate in In - bioRxiv. (2021-08-03). Available at: [Link]

-

A review: Mechanism of action of antiviral drugs - PMC - PubMed Central. (2021-03-16). Available at: [Link]

-

Tizoxanide – Knowledge and References - Taylor & Francis. Available at: [Link]

- CN110025621A - Tizoxanide and Nitazoxanide application in preparing anti-inflammatory drugs - Google Patents.

-

Tizoxanide Antiviral Activity on Dengue Virus Replication - MDPI. (2023-03-07). Available at: [Link]

-

Nitazoxanide Inhibits HIV Viral Replication in Monocyte-Derived Macrophages. | Request PDF - ResearchGate. Available at: [Link]

-

Nitazoxanide (nit) and tizoxanide (Tiz) inhibit signal transducer and activator of transcription 3... - ResearchGate. Available at: [Link]

-

A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19. (2020-11-20). Available at: [Link]

-

Activities of Tizoxanide and Nitazoxanide Compared to Those of Five Other Thiazolides and Three Other Agents against Anaerobic Species - NIH. Available at: [Link]

-

Mechanism of Antiviral Activity of Nitazoxanide against the Influenza Virus: Effect of Tizoxanide on AdenosineTriphosphate in Influenza-virus Infected Madin Darby Canine Kidney Cells | bioRxiv. (2021-08-03). Available at: [Link]

-

The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein - Frontiers. Available at: [Link]

-

The clinical antiprotozoal drug nitazoxanide and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan - PMC - PubMed Central. Available at: [Link]

-

Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis | PLOS Pathogens - Research journals. Available at: [Link]

-

Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - NIH. Available at: [Link]

-

Nitazoxanide Inhibits Human Norovirus Replication and Synergizes with Ribavirin by Activation of Cellular Antiviral Response | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Antiviral activity of nitazoxanide against pseudorabies virus infection in vitro - PMC. (2025-06-16). Available at: [Link]

-

The FDA-Approved Oral Drug Nitazoxanide Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC - NIH. (2019-08-08). Available at: [Link]

-

Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression - NIH. (2025-05-08). Available at: [Link]

-

The modulation of metabolomics and antioxidant stress is involved in the effect of nitazoxanide against influenza A virus in vitro - Frontiers Publishing Partnerships. (2023-06-22). Available at: [Link]

-

Nitazoxanide, tizoxanide and a new analogue [4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide; NTB] inhibit the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro - ResearchGate. (2025-08-09). Available at: [Link]

-

Pre-clinical evaluation of antiviral activity of nitazoxanide against SARS-CoV-2 - PMC - NIH. (2022-07-11). Available at: [Link]

-

The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level - bioRxiv. (2023-04-07). Available at: [Link]

-

Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression - MDPI. Available at: [Link]

-

Therapeutic Potential of Nitazoxanide: An Appropriate Choice for Repurposing versus SARS-CoV-2? - ResearchGate. Available at: [Link]

-

The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level. (2023-08-29). Available at: [Link]

-

Systemic efficacy on Cryptosporidium parvum infection of aminoxanide (RM-5061), a new amino-acid ester thiazolide prodrug of tizoxanide - PubMed Central. Available at: [Link]

-

Evaluation of New Thiazolide/Thiadiazolide Derivatives Reveals Nitro Group-Independent Efficacy against In Vitro Development of Cryptosporidium parvum | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

(PDF) Nitazoxanide inhibits paramyxovirus replication by targeting the Fusion protein folding: Role of glycoprotein-specific thiol oxidoreductase ERp57 - ResearchGate. (2025-08-06). Available at: [Link]

-

Tizoxanide induces autophagy by inhibiting PI3K/Akt/mTOR pathway in RAW264.7 macrophage cells - PubMed. (2020-01-01). Available at: [Link]

-

Nitazoxanide, an antiprotozoal drug, inhibits late-stage autophagy and promotes ING1-induced cell cycle arrest in glioblastoma - PubMed. (2018-10-09). Available at: [Link]

-

(PDF) The devil is in the dosing" – targeting the interferon pathway by repositioning Nitazoxanide against COVID-19 - ResearchGate. (2021-02-16). Available at: [Link]

-

Short Communication: Nitazoxanide Inhibits HIV Viral Replication in Monocyte-Derived Macrophages - PMC - PubMed Central. Available at: [Link]

-

All About the RNA: Interferon-Stimulated Genes That Interfere With Viral RNA Processes - Frontiers. Available at: [Link]

-

Induction of antiviral Interferon-Stimulated Genes (ISGs) by neuronal STING promotes the resolution of pain | bioRxiv. (2023-10-06). Available at: [Link]

-

AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC. (2022-07-11). Available at: [Link]

-

(PDF) Nitazoxanide, an antiprotozoal drug, inhibits late-stage autophagy and promotes ING1-induced cell cycle arrest in glioblastoma - ResearchGate. Available at: [Link]

-

Design and Evaluation of Autophagy-Inducing Particles for the Treatment of Abnormal Lipid Accumulation - MDPI. Available at: [Link]

-

Analyzing LC3 in Western Blot | How to Interpret LC3 - Bio-Techne. Available at: [Link]

-

Effective Detection of Autophagy - Bio-Rad Antibodies. Available at: [Link]

-

Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC - NIH. (2022-07-11). Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-04-09). Available at: [Link]

-

CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository. Available at: [Link]

-

Cytotoxicity Screening Assay - Paired with Antiviral Assays - Protocols.io. (2025-03-18). Available at: [Link]

-

In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]

-

Three-Dimensional Cell Culture-Based Screening Identifies the Anthelmintic Drug Nitazoxanide as a Candidate for Treatment of Colorectal Cancer - ResearchGate. (2025-06-13). Available at: [Link]

-

Small molecule target identification using photo-affinity chromatography - PMC - NIH. (2019-03-15). Available at: [Link]

-

Affinity Chromatography | Principles - Cube Biotech. Available at: [Link]

-

Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020-07-28). Available at: [Link]

-

Affinity-based target identification for bioactive small molecules - RSC Publishing. Available at: [Link]

-

High-throughput screening unveils nitazoxanide as a potent PRRSV inhibitor by targeting NMRAL1 - PMC - NIH. (2024-06-06). Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules - PMC - PubMed Central. Available at: [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021-04-16). Available at: [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. Available at: [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Available at: [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. Available at: [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. Available at: [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events | Bio-Rad Antibodies. Available at: [Link]

-

Quantitation of total and phosphorylated STAT3 by calibrated western blotting - PMC - NIH. (2023-09-04). Available at: [Link]

-

Western Blotting Protocol. (2026-01-16). Available at: [Link]

-

STAT-3/phosphoSTAT-3 western blot - Molecular Biology - Protocol Online. Available at: [Link]

-

Anti-Phospho-STAT3 (Tyr708) mAb. Available at: [Link]

-

Human NF-κB Reporter Assay System - Indigo Biosciences. Available at: [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (2020-01-12). Available at: [Link]

-

Data Sheet - NF-κB Reporter Kit NF-κB Signaling Pathway Catalog #: 60614 - BPS Bioscience. Available at: [Link]

-

Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway - AMSBIO. Available at: [Link]

-

Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available at: [Link]

-

AMPK Assay. Available at: [Link]

-

A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - MDPI. Available at: [Link]

-

AMPK (A2/B1/G3), Active - Sino Biological. Available at: [Link]

-

AMPK activators: mechanisms of action and physiological activities - PMC - PubMed Central. Available at: [Link]

-

An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC - NIH. (2017-12-01). Available at: [Link]

-

Influenza hemagglutination inhibition assay - Virology Blog. Available at: [Link]

-

Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. (2013-12-20). Available at: [Link]

-

Supplemental Assay Method for Conducting the Hemagglutination Inhibition Assay for Equine Influenza Antibody - usda aphis. (2014-10-23). Available at: [Link]

-

H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials - Frontiers. (2023-04-05). Available at: [Link]

-

RBD binds to Ty1 with a K D of 5-10 nM. a RBD bound to... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Biological efficacy of novel metal complexes of Nitazoxanide: Synthesis, characterization, anti-COVID-19, antioxidant, antibacterial and anticancer activity studies - PubMed Central. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01). Available at: [Link]

-

Small molecule target identification: a practical guide - RSC Publishing. Available at: [Link]

-

Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS. (2009-03-24). Available at: [Link]

-

Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC - PubMed. Available at: [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. (2022-09-22). Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023-10-10). Available at: [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024-09-06). Available at: [Link]

-

Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Available at: [Link]

-

NCT04463264 | Efficacy and Safety Study of Nitazoxanide (NTX) in the Treatment of Patients With SARS-CoV-2 Virus Infection (COVID-19). Available at: [Link]

-

Pre-clinical evaluation of antiviral activity of nitazoxanide against Sars-CoV-2 | bioRxiv. (2021-12-20). Available at: [Link]

-

Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum - PMC - NIH. (2024-10-04). Available at: [Link]

-

In vitro inhibitory concentrations (IC50) and IC90 of TIZ and aminoxanide against Cryptosporidium parvum development in HCT-8 cell cultures - ResearchGate. Available at: [Link]

-

Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insight - NIH. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - NIH. Available at: [Link]

-

First-Principles Modeling of Nitazoxanide Analogues as Prospective PFOR-Targeted Antibacterials - MDPI. Available at: [Link]

-

PFOR reaction. PFOR catalyzes the oxidative decarboxylation of... - ResearchGate. Available at: [Link]

-

Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. Available at: [Link]

-

Western Blot for Detecting Phosphorylated STAT3 - ResearchGate. (2025-12-20). Available at: [Link]

-

New redox-sensitive pathway reveals how cells activate AMPK in response to metabolic stress - News-Medical. (2025-07-24). Available at: [Link]

-

Joint Screening and Identification of Potential Targets of Nitazoxanide by Affinity Chromatography and Label-Free Techniques - PubMed. (2024-08-20). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dhplab.nd.edu [dhplab.nd.edu]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Tizoxanide Sulfate: A Technical Guide to its Immunomodulatory Mechanisms

This guide provides an in-depth exploration of the immunomodulatory properties of Tizoxanide Sulfate, the active metabolite of the broad-spectrum anti-infective agent Nitazoxanide. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms by which Tizoxanide Sulfate influences the host immune response, offering both foundational knowledge and practical insights for its investigation.

Section 1: Introduction to Tizoxanide Sulfate - Beyond Anti-Infective Action

Nitazoxanide (NTZ), a synthetic nitrothiazolyl-salicylamide derivative, is rapidly hydrolyzed in vivo to its active metabolite, Tizoxanide.[1][2] While initially developed for its efficacy against a wide range of parasites, anaerobic bacteria, and viruses, a growing body of evidence reveals that the therapeutic scope of this compound class, known as thiazolides, extends to significant modulation of the host immune system.[3][4][5][6] This immunomodulatory activity is increasingly recognized as a key component of its broad-spectrum efficacy, suggesting that Tizoxanide's influence on host signaling pathways is as critical as its direct anti-pathogen effects.[1]

The recognition that the wide array of pathogens targeted by thiazolides makes a single, pathogen-specific mechanism unlikely has propelled investigations into their effects on host immunity.[3][4][6] This guide delves into the molecular underpinnings of Tizoxanide's immunomodulatory effects, focusing on its impact on key signaling cascades that govern inflammation and cellular defense mechanisms.

Section 2: Core Immunomodulatory Mechanisms of Tizoxanide Sulfate

Tizoxanide Sulfate exerts a multi-faceted influence on the host immune response, characterized by a dual capacity to suppress pro-inflammatory signaling in some contexts while enhancing anti-viral innate immunity in others. This section will dissect the primary signaling pathways modulated by Tizoxanide.

Attenuation of Pro-Inflammatory Responses via NF-κB and MAPK Signaling

A cornerstone of Tizoxanide's anti-inflammatory activity lies in its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] These pathways are central to the production of pro-inflammatory mediators.

In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, Tizoxanide has been shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in a dose-dependent manner.[7][8][9]

The mechanistic basis for this suppression involves the inhibition of IκB kinase (IKK) phosphorylation and the subsequent degradation of the NF-κB inhibitor, IκBα.[7][10] This prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes.[7][10] Concurrently, Tizoxanide inhibits the phosphorylation of key MAPK members, namely JNK, p38, and ERK.[7][8]

Signaling Pathway: Tizoxanide's Inhibition of NF-κB and MAPK Pathways

Caption: Tizoxanide inhibits LPS-induced inflammation by blocking NF-κB and MAPK pathways.

Modulation of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for mediating cellular responses to a multitude of cytokines and growth factors.[11][12] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[12] Tizoxanide and its parent compound, Nitazoxanide, have been identified as inhibitors of the STAT3 pathway.[13] In some contexts, Tizoxanide has been shown to downregulate the IL-6/JAK2/STAT3 pathway, further contributing to its anti-inflammatory profile.[14] This inhibition can lead to reduced expression of STAT3 target genes, which are involved in cell proliferation and survival.[13]

Enhancement of Innate Antiviral Immunity

Paradoxically, while dampening certain inflammatory pathways, Tizoxanide can also bolster the innate immune response, particularly against viral pathogens. This is primarily achieved through the potentiation of Type I Interferon (IFN) production.[3][5][15] In peripheral blood mononuclear cells (PBMCs) stimulated with viral antigens, Tizoxanide has been observed to increase the expression of IFN-α and IFN-β mRNA.[5]

This induction of Type I IFNs triggers the JAK-STAT pathway, leading to the expression of numerous IFN-stimulated genes (ISGs) which establish an antiviral state within the host.[14] Tizoxanide has been shown to up-regulate several ISGs, including those involved in cholesterol metabolism, such as cholesterol-25-hydroxylase (CH25H).[16] This multifaceted stimulation of innate antiviral mechanisms contributes significantly to its broad-spectrum antiviral activity.[5]

Regulation of Autophagy via mTOR Signaling

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its manipulation can impact intracellular pathogen survival. Tizoxanide and Nitazoxanide have been shown to stimulate autophagy by inhibiting the signaling of the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of this process.[17][18] This induction of autophagy can enhance the clearance of intracellular pathogens like Mycobacterium tuberculosis.[17] The inhibition of the PI3K/Akt/mTOR signaling pathway appears to be a key mechanism in this process.[19]

Experimental Workflow: Assessing Tizoxanide's Impact on Autophagy

Caption: Workflow for evaluating Tizoxanide-induced autophagy and mTORC1 inhibition.

Section 3: Quantitative Analysis of Tizoxanide's Immunomodulatory Effects

The following table summarizes the observed effects of Tizoxanide on various components of the host immune response based on published literature.

| Immune Parameter | Cell Type/Model | Observed Effect of Tizoxanide | Key Signaling Pathway(s) | Reference(s) |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW264.7 macrophages | Significant dose-dependent suppression | NF-κB, MAPK | [7][8][9] |

| NF-κB Activation | LPS-stimulated RAW264.7 macrophages | Inhibition of p65 nuclear translocation | IKK | [7][10] |

| MAPK Activation (p38, JNK, ERK) | LPS-stimulated RAW264.7 macrophages | Inhibition of phosphorylation | MAPK Cascade | [7][8] |

| Type I Interferons (IFN-α, IFN-β) | Influenza virus-stimulated PBMCs | Increased mRNA expression | TLR, Type I IFN Pathways | [3][5] |

| T-Cell Proliferation | PBMCs from Type 2 Diabetes patients | Inhibition of anti-CD3/CD28 stimulated proliferation | Not fully elucidated | [2][20] |

| Autophagy | Macrophages | Stimulation | mTORC1, PI3K/Akt | [17][19] |

| STAT3 Activation | MRC-5 cells, HeLa cells | Inhibition of phosphorylation | JAK-STAT | [13][21] |

Section 4: Experimental Protocols for Investigating Tizoxanide's Immunomodulatory Activity

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following provides a foundational methodology for assessing the anti-inflammatory properties of Tizoxanide in a common in vitro model.

Protocol: Evaluation of Tizoxanide's Anti-inflammatory Effects in LPS-Stimulated Macrophages

1. Cell Culture and Seeding:

-

Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.

2. Tizoxanide and LPS Treatment:

-

Prepare a stock solution of Tizoxanide in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).

-

Pre-treat the cells with varying concentrations of Tizoxanide for 1-2 hours.

-

Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements, shorter time points for signaling pathway analysis). Include appropriate controls: untreated cells, cells treated with DMSO vehicle, and cells treated with LPS only.

3. Measurement of Pro-inflammatory Mediators:

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Measure NO production by quantifying its stable metabolite, nitrite, using the Griess reagent assay.

-

Cytokine Analysis (ELISA): Collect the cell culture supernatant. Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathway Components:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.

-

Use an appropriate loading control antibody (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

For cytokine and NO data, perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

For Western blots, quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Section 5: Conclusion and Future Directions

Tizoxanide Sulfate is a potent immunomodulatory agent with a complex mechanism of action that extends far beyond its direct anti-infective properties. Its ability to selectively suppress pro-inflammatory pathways like NF-κB and MAPK, while simultaneously enhancing innate antiviral responses through Type I IFN induction, positions it as a unique therapeutic candidate. Furthermore, its influence on fundamental cellular processes such as autophagy via mTORC1 inhibition opens up additional avenues for its application in a range of diseases.

Future research should focus on further delineating the context-dependent nature of Tizoxanide's immunomodulatory effects. Investigating its impact on a wider array of immune cell subsets, including different T-cell populations and dendritic cells, will provide a more comprehensive understanding of its in vivo activity. Moreover, exploring the therapeutic potential of Tizoxanide in chronic inflammatory and autoimmune diseases, where the targeted pathways are known to be dysregulated, represents a promising frontier for drug development. The insights and methodologies presented in this guide offer a solid foundation for advancing our knowledge of this versatile therapeutic agent.

References

-

IMMUNOMODULATORY EFFECTS OF NITAZOXANIDE AND RELATED MOLECULES - AIR Unimi. [Link]

-

IMMUNOMODULATORY EFFECTS OF NITAZOXANIDE AND RELATED MOLECULES. [Link]

-

The anti-infective nitazoxanide shows strong immuno-modulating effects [abstract] | Request PDF - ResearchGate. [Link]

-

Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC. [Link]

-

IMMUNOMODULATORY EFFECTS OF NITAZOXANIDE AND RELATED MOLECULES. [Link]

-

What is the mechanism of Nitazoxanide? - Patsnap Synapse. [Link]

-

A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19. [Link]

-

Nitazoxanide Exerts Immunomodulatory Effects on Peripheral Blood Mononuclear Cells from Type 2 Diabetes Patients - PMC. [Link]

-

Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation - PubMed. [Link]

-

Nitazoxanide and tizoxanide inhibited NF‐κB translocation into nucleus... - ResearchGate. [Link]

-

Nitazoxanide (nit) and tizoxanide (Tiz) inhibit signal transducer and... - ResearchGate. [Link]

-

Nitazoxanide Shows an Immunomodulatory Effect in Vγ9Vδ2 T Cells - MDPI. [Link]

-

Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation | Request PDF - ResearchGate. [Link]

-

Thiazolides Elicit Anti-Viral Innate Immunity and Reduce HIV Replication - AIR Unimi. [Link]

-

Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis - PMC. [Link]

-

Nitazoxanide stimulates autophagy and inhibits mTORC1 signaling and intracellular proliferation of Mycobacterium tuberculosis - PubMed. [Link]

-

The clinical antiprotozoal drug nitazoxanide and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan - PMC. [Link]

-

Thiazolides Elicit Anti-Viral Innate Immunity and Reduce HIV Replication - PMC. [Link]

-

In the proposed model of the molecular mechanism, TIZ exerts its... - ResearchGate. [Link]

-

Tizoxanide as a novel theraputic candidate for osteoarthritis - PMC - PubMed Central. [Link]

-

Nitazoxanide Exerts Immunomodulatory Effects on Peripheral Blood Mononuclear Cells from Type 2 Diabetes Patients - ResearchGate. [Link]

-

Nitazoxanide and tizoxanide inhibited PDGF‐BB‐induced A10 cell... - ResearchGate. [Link]

-

Effect of TIZ on a TNF-α, b IL-1β, and c IL-6 production in... - ResearchGate. [Link]

-

Nitazoxanide Exerts Immunomodulatory Effects on Peripheral Blood Mononuclear Cells from Type 2 Diabetes Patients - PubMed. [Link]

-

Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. [Link]

-

Tizoxanide – Knowledge and References - Taylor & Francis. [Link]

-

Nitazoxanide, a broad-spectrum thiazolide anti-infective agent for the treatment of gastrointestinal infections - PubMed. [Link]

- CN110025621A - Tizoxanide and Nitazoxanide application in preparing anti-inflammatory drugs - Google P

-

Nitazoxanide and COVID-19: A review - PMC. [Link]

-

JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

-

The JAK/STAT signaling pathway: from bench to clinic - PMC - NIH. [Link]

Sources

- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 2. Nitazoxanide Exerts Immunomodulatory Effects on Peripheral Blood Mononuclear Cells from Type 2 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. IMMUNOMODULATORY EFFECTS OF NITAZOXANIDE AND RELATED MOLECULES [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. IMMUNOMODULATORY EFFECTS OF NITAZOXANIDE AND RELATED MOLECULES [tesidottorato.depositolegale.it]

- 7. Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. air.unimi.it [air.unimi.it]

- 17. Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitazoxanide stimulates autophagy and inhibits mTORC1 signaling and intracellular proliferation of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tizoxanide as a novel theraputic candidate for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitazoxanide Exerts Immunomodulatory Effects on Peripheral Blood Mononuclear Cells from Type 2 Diabetes Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Precision Plaque Reduction Assay for Influenza Using Tizoxanide Sulfate

Abstract & Strategic Rationale

This guide provides a rigorous methodology for using Tizoxanide Sulfate in a Plaque Reduction Assay (PRA) against Influenza A/B viruses. Unlike neuraminidase inhibitors (e.g., Oseltamivir), Tizoxanide—the active metabolite of Nitazoxanide—functions via a distinct mechanism: it blocks the post-translational maturation of the viral hemagglutinin (HA) glycoprotein.[1][2]

Critical Mechanistic Insight: Tizoxanide impairs the intracellular trafficking of HA from the Endoplasmic Reticulum (ER) to the Golgi complex. Consequently, viral progeny are released with immature, uncleaved HA, rendering them non-infectious. Because this mechanism targets a late-stage assembly process, the drug must be maintained in the overlay medium throughout the incubation period to prevent secondary plaque formation.

Mechanistic Pathway (Tizoxanide Action)[1][3]

Figure 1: Tizoxanide blocks HA trafficking at the ER-Golgi interface, preventing the formation of infectious progeny.

Material Preparation & Handling[4][5][6]

Reagent Specificity: This protocol addresses Tizoxanide Sulfate . Note that Tizoxanide is hydrophobic. The sulfate salt form may alter molecular weight (MW) but does not significantly improve aqueous solubility for stock preparation.

Stock Solution Preparation[4]

-

Calculate Molarity: Check the Certificate of Analysis (CoA) for the exact MW of your Tizoxanide Sulfate batch.

-

Standard Tizoxanide MW: ~265.29 g/mol .

-

Sulfate Salt: Adjust calculation accordingly (e.g., if 2:1 stoichiometry).

-

-

Solvent: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide).

-

Target Stock Concentration: 10 mM or 20 mg/mL.

-

Solubility Note: Do not attempt to dissolve directly in cell culture media; precipitation will occur immediately.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions (Day of Assay)

Prepare serial dilutions in the Overlay Medium (see Section 4.3) immediately before use.

-

Max DMSO Tolerance: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v), as MDCK cells are sensitive to DMSO, which can mimic plaque reduction.

-

Recommended Range: 0.1 µM to 50 µM (typically covering the EC50 range of 0.3–2.0 µM).

Experimental Design: The Plaque Reduction Assay (PRA)

Cell Line

-

Justification: MDCK cells possess high susceptibility to Influenza A/B and support efficient plaque formation when exogenous trypsin is supplied.

Controls (Self-Validating System)

Every assay plate must include:

-

Cell Control (CC): Uninfected cells + Media (No Drug). Checks monolayer integrity.

-

Virus Control (VC): Infected cells + Media + DMSO (Vehicle). Sets the 100% plaque count baseline.

-

Toxicity Control: Uninfected cells + Highest Drug Concentration. Ensures plaque reduction is not due to cell death.

-

Positive Control: Oseltamivir Carboxylate (1 µM) or Ribavirin.

Detailed Step-by-Step Protocol

Phase 1: Seeding (Day -1)

-

Harvest exponential-phase MDCK cells.

-

Seed 6-well plates at a density of

cells/well. -

Incubate at 37°C, 5% CO₂ for 24 hours.

-

Goal: A confluent monolayer (95-100%) is required to prevent "comet" formation and ensure distinct plaques.

-

Phase 2: Infection (Day 0)

-

Wash: Remove growth media and wash monolayers twice with warm PBS (pH 7.4) to remove serum (serum inhibits trypsin).

-

Inoculum Preparation: Dilute Influenza virus stock in Serum-Free MEM to achieve approximately 50–80 plaques per well .

-

Note: If titer is unknown, perform a range-finding assay first.

-

-

Adsorption: Add 400 µL of inoculum to each well.

-

Incubation: Incubate for 1 hour at 37°C (or 35°C for Influenza B).

-

Agitation: Rock plates gently every 15 minutes to prevent drying and ensure even distribution.

-

Phase 3: The "Sandwich" Overlay & Treatment

This is the most critical step for Tizoxanide testing.

-

Preparation: While virus adsorbs, prepare the 2X MEM Overlay and 2X Agarose/Avicel .

-

TPCK-Trypsin: Add TPCK-treated trypsin to the 2X MEM. Final concentration in the well must be 1–2 µg/mL .

-

Why: Tizoxanide blocks maturation, but Trypsin is required to cleave whatever HA is produced to allow multiple cycles of infection. Without Trypsin, you cannot measure plaque spread.

-

-

Drug Addition:

-

Mix equal volumes of 2X MEM (with Trypsin) and 2X Agarose (1.6%) or Avicel (2.4%).

-

Spike the Tizoxanide Sulfate dilutions directly into this semi-solid mixture.

-

-

Application: Aspirate the viral inoculum.[5] Immediately add 2-3 mL of the Drug-Overlay mixture to the wells.

-

Solidification: Allow to set at Room Temperature (RT) for 15 minutes.

Phase 4: Incubation & Visualization (Day 2-3)

-

Incubate at 37°C (Influenza A) or 35°C (Influenza B), 5% CO₂ for 48–72 hours.

-

Fixation:

-

Agarose: Remove agar plug gently, then add 10% Formalin (or 4% Paraformaldehyde).

-

Avicel: Add fixative directly to the overlay (Avicel does not need removal prior to fixing).

-

-

Staining: Stain with 0.1% Crystal Violet solution for 15 minutes. Wash with water and air dry.

Data Analysis & Workflow Visualization

Calculation

-

Count Plaques: Count discrete clear zones in the violet monolayer.

-

Calculate % Inhibition:

-

Determine EC50: Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (4-parameter logistic fit).

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the Tizoxanide Plaque Reduction Assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Plaques (VC) | Lack of Trypsin | Ensure TPCK-Trypsin is fresh and at 1–2 µg/mL. |

| Cloudy Overlay | Drug Precipitation | Tizoxanide crashed out of solution. Pre-dilute in DMSO, then slowly add to media while vortexing. |

| Small Plaques | Mechanism Effect | Tizoxanide reduces plaque size before number. Measure plaque diameter as a secondary endpoint. |

| Cell Detachment | DMSO Toxicity | Keep final DMSO < 0.5%. Include a vehicle-only control. |

References

-

Rossignol, J. F., et al. (2009).[6][7] Thiazolides, a new class of anti-influenza molecules targeting viral hemagglutinin at the post-translational level.[7] Journal of Biological Chemistry.

-

Tilmanis, D., et al. (2017). The susceptibility of influenza viruses to the antiviral drug nitazoxanide.[1][2][6][4][8] Antiviral Research.

-

Haffizulla, J., et al. (2014). Effect of nitazoxanide in adults and adolescents with acute uncomplicated influenza: a double-blind, randomised, placebo-controlled, phase 2b/3 trial. The Lancet Infectious Diseases.[9]

-

Smee, D. F., et al. (2013). Effects of nitazoxanide on influenza A virus replication in MDCK cells and in mice. Antiviral Chemistry & Chemotherapy.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Antiviral Activity of Nitazoxanide against the Influenza Virus: Effect of Tizoxanide on AdenosineTriphosphate in Influenza-virus Infected Madin Darby Canine Kidney Cells | bioRxiv [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]

- 8. Mechanism of Antiviral Activity of Nitazoxanide against the Influenza Virus: Effect of Tizoxanide on AdenosineTriphosphate in Influenza-virus Infected Madin Darby Canine Kidney Cells | bioRxiv [biorxiv.org]

- 9. Nitazoxanide: a first-in-class broad-spectrum antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Tizoxanide Sulfate in a dengue virus replication model

Application Note: Application of Tizoxanide Sulfate in a Dengue Virus Replication Model

Executive Summary

This application note details the experimental protocols for evaluating Tizoxanide Sulfate (the salt form of Tizoxanide, the active metabolite of Nitazoxanide) as a potent inhibitor of Dengue Virus (DENV) replication. While Nitazoxanide (NTZ) is the clinical prodrug, Tizoxanide (TIZ) is the bioactive moiety responsible for antiviral activity in vivo.

Current research indicates that Tizoxanide exhibits broad-spectrum antiviral activity against Flaviviridae by targeting host-mediated pathways rather than viral enzymes directly. Specifically, it induces the phosphorylation of Protein Kinase R (PKR) , leading to the blockage of viral RNA translation.[1] This guide provides a validated workflow for solubilization, cytotoxicity assessment, dose-response efficacy profiling, and mechanistic validation in Vero and HuH-7 cell lines.

Mechanism of Action (MOA)

Unlike Direct-Acting Antivirals (DAAs) that target viral polymerase or protease, Tizoxanide acts as a Host-Targeting Antiviral (HTA) . This distinction is critical for experimental design, as the drug's efficacy is linked to the host cell's metabolic state and interferon response machinery.

Key Pathway:

-

Entry: Tizoxanide enters the host cell.

-

Sensing: It triggers the activation (phosphorylation) of PKR.[1]

-

Signaling: Activated PKR phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2

).[1] -

Blockade: Phosphorylated eIF2

inhibits the formation of the ternary translation complex, selectively stalling the translation of viral polyproteins. -

Secondary Effect: Disruption of intracellular trafficking and vesicle-mediated transport (maturation).

Visualization: Tizoxanide Antiviral Signaling Pathway

Caption: Tizoxanide induces an antiviral state via the PKR/eIF2

Experimental Design & Material Preparation

Compound Handling: Tizoxanide Sulfate

-

Solubility Note: The standard Tizoxanide free base is hydrophobic and sparingly soluble in aqueous buffers. The Sulfate salt form is often engineered to improve solubility. However, for rigorous in vitro testing, complete solubilization is non-negotiable.

-

Vehicle: Dimethyl Sulfoxide (DMSO) is the standard solvent.

-

Stock Preparation:

-

Weigh Tizoxanide Sulfate powder accurately.

-

Dissolve in 100% DMSO to create a 10 mM or 20 mM Stock Solution .

-

Vortex for 1 minute to ensure complete dissolution.

-

Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Models

-

Vero E6 (Cercopithecus aethiops kidney): Standard for plaque assays due to clear plaque formation.

-

HuH-7 (Human Hepatoma): Physiologically relevant for DENV (hepatotropism) and essential for studying host-response pathways (PKR is robust in human cells).

Virus Strain

-

DENV-2 (e.g., New Guinea C strain): The most commonly used serotype for antiviral screening due to its robust replication kinetics.

Protocol: Antiviral Efficacy Assay (Dose-Response)

This protocol determines the EC50 (Effective Concentration 50%) and CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI).

Phase A: Cell Seeding

-

Day -1: Seed Vero or HuH-7 cells in 24-well plates (for RNA/Supernatant) or 6-well plates (for Plaque Assay).

-

Density:

cells/well (24-well). -

Incubate at 37°C, 5% CO

overnight to reach 80-90% confluency.

-

Phase B: Infection & Treatment[2][3]

-

Day 0 (Infection):

-

Wash cells once with PBS.[2]

-

Infect cells with DENV-2 at MOI 0.1 (for multi-cycle growth) or MOI 1.0 (for single-cycle).

-

Adsorption: Incubate for 1 hour at 37°C, rocking every 15 minutes.

-

-

Day 0 (Treatment):

-

Remove viral inoculum and wash cells twice with PBS to remove unbound virus.

-

Add maintenance medium (DMEM + 2% FBS) containing serial dilutions of Tizoxanide Sulfate.

-

Concentration Range: 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM, 20 µM.

-

Controls:

-

Vehicle Control (DMSO matched to highest concentration, <0.5%).

-

Cell Control (Mock infected).

-

Virus Control (Infected, untreated).[1]

-

-

Phase C: Readout (48 - 72 Hours Post Infection)

-

Option 1: Plaque Assay (Gold Standard for Infectious Titers)

-

Collect supernatants.[1]

-

Perform standard plaque assay on fresh Vero monolayers using methylcellulose overlay.

-

Stain with Crystal Violet after 5-7 days.

-

Count plaques (PFU/mL).

-

-

Option 2: RT-qPCR (High Throughput)

-

Extract intracellular RNA or supernatant viral RNA.

-

Quantify DENV genome copies using serotype-specific primers (targeting NS5 or Capsid gene).

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow for evaluating Tizoxanide efficacy against DENV.

Data Analysis & Interpretation

Quantitative Metrics

Compile data into the following structure to determine potency.

| Parameter | Definition | Target Value for Tizoxanide |

| EC50 | Concentration inhibiting 50% of viral replication | 0.5 – 1.5 µM (Literature Range) |

| CC50 | Concentration killing 50% of host cells | > 50 µM (Vero/HuH-7) |

| SI | Selectivity Index (CC50 / EC50) | > 10 (Ideally > 50) |

Troubleshooting & Optimization

-

Cytotoxicity Masking: If the CC50 is low (<10 µM), Tizoxanide may be precipitating or the "Sulfate" salt may have distinct toxicological properties compared to the free base. Verify solubility microscopically.

-

Timing is Critical: Tizoxanide is a post-entry inhibitor.[3] Pre-treatment (before infection) is generally ineffective because the drug acts on the translation machinery required after viral uncoating. Ensure drug is added immediately after the adsorption wash.

References

-

Meneses, M. D. F., et al. (2023). Tizoxanide Antiviral Activity on Dengue Virus Replication. Viruses, 15(3), 696.[4] [4]

-

Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94-103.

-

Elazar, M., et al. (2009). The anti-hepatitis C agent nitazoxanide induces phosphorylation of eukaryotic initiation factor 2alpha via protein kinase activated by double-stranded RNA. Gastroenterology, 137(5), 1827-1835.

-

Shi, Z., et al. (2014). Nitazoxanide inhibits the replication of Japanese encephalitis virus in cultured cells and in a mouse model. Virology Journal, 11, 10.

-

Cayman Chemical. Tizoxanide Product Information & Solubility Data.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Tizoxanide Sulfate Analysis

[1][2]

Introduction & Scientific Context

Tizoxanide (TZO) is the active deacetylated metabolite of Nitazoxanide (NTZ), a broad-spectrum thiazolide antiparasitic and antiviral agent. Upon oral administration, Nitazoxanide is rapidly hydrolyzed in the plasma to Tizoxanide, which undergoes further Phase II metabolism in the liver to form Tizoxanide Glucuronide (major) and Tizoxanide Sulfate (minor but pharmacologically relevant).

While standard pharmacokinetic (PK) protocols often measure "Total Tizoxanide" via hydrolysis, modern drug development requires the direct profiling of circulating conjugates to assess toxicity and metabolic clearance. Tizoxanide Sulfate presents a specific analytical challenge due to its high polarity and strong acidity (pKa < 2), leading to poor retention on standard C18 columns under typical reversed-phase conditions.

This Application Note provides a robust, stability-indicating HPLC protocol designed to resolve Tizoxanide from its sulfate conjugate without the need for enzymatic hydrolysis, ensuring accurate metabolic profiling.

Physicochemical Properties

| Compound | Structure / Type | LogP | pKa | UV Max ( |

| Nitazoxanide (NTZ) | Prodrug (Thiazolide) | 1.79 | 6.18 | 240 nm, 340 nm |

| Tizoxanide (TZO) | Active Metabolite | ~2.0 | 6.7 (Phenolic) | 240 nm, 313 nm, 410 nm |

| Tizoxanide Sulfate | Phase II Conjugate | < 0.5 | < 2.0 (Sulfate) | 240 nm, 310 nm |

Metabolic Pathway & Analytical Logic

Understanding the biotransformation is critical for peak identification. The following diagram illustrates the metabolic cascade and the analytical checkpoints.

Figure 1: Metabolic pathway of Nitazoxanide showing the formation of Tizoxanide Sulfate. The HPLC method must resolve the highly polar sulfate from the lipophilic parent Tizoxanide.

Method Development Strategy

Column Selection (The "Why")

Standard C18 columns often fail to retain Tizoxanide Sulfate because the sulfate group is ionized at typical HPLC pH levels (pH 3–7), causing it to elute in the void volume.

-

Recommended: Waters HSS T3 or Phenomenex Kinetex Polar C18 .

-

Reasoning: These columns possess proprietary end-capping or phase bonding compatible with 100% aqueous conditions, allowing the initial mobile phase to be highly aqueous (95% Water) to trap the polar sulfate metabolite before the gradient ramps up to elute the parent Tizoxanide.

Mobile Phase Chemistry

-

Buffer: Ammonium Acetate (10-20 mM) adjusted to pH 4.5.

-

Rationale: Tizoxanide is a weak acid. At pH 4.5, the parent Tizoxanide is largely non-ionized (improving retention), while the Sulfate remains ionized but interacts with the polar-embedded stationary phase. This pH is also MS-compatible if sensitivity upgrades are needed later.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Plasma/Serum)

Objective: Remove proteins while maintaining high recovery of both the polar sulfate and the non-polar parent.

-

Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

-

Internal Standard: Add 20 µL of Internal Standard working solution (e.g., Tinidazole or Niclosamide at 10 µg/mL).

-

Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Note: Acidified ACN helps stabilize the conjugates and prevents degradation.

-

-

Vortex: Mix vigorously for 60 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube.

-

Evaporation (Optional): If sensitivity < 50 ng/mL is required, evaporate supernatant under nitrogen at 40°C and reconstitute in 200 µL of Mobile Phase A. Otherwise, inject supernatant directly (dilution factor consideration required).

Protocol B: HPLC Instrument Conditions

| Parameter | Setting |

| Instrument | HPLC with DAD (Diode Array Detector) or UPLC |

| Column | C18 Polar-Endcapped (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm) |

| Column Temp | 35°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 - 50 µL |

| Detection | Channel A: 240 nm (Max Sensitivity)Channel B: 410 nm (High Selectivity for TZO yellow chromophore) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Load/Retain Sulfate |

| 2.0 | 95 | 5 | Isocratic Hold |

| 10.0 | 40 | 60 | Elute Tizoxanide |

| 12.0 | 10 | 90 | Wash |

| 15.0 | 95 | 5 | Re-equilibration |

Workflow Visualization

Figure 2: Step-by-step analytical workflow ensuring the retention of the polar sulfate metabolite and separation from the parent compound.

Method Validation Criteria (ICH M10)

To ensure the trustworthiness of the data, the following validation parameters must be met:

-

Selectivity: Analyze blank plasma from 6 different sources. No interfering peaks should appear at the retention times of Tizoxanide (~9.5 min) or Tizoxanide Sulfate (~3.5 min).

-

Linearity: Construct a calibration curve from 50 ng/mL to 10,000 ng/mL . The coefficient of determination (

) must be -

Accuracy & Precision:

-

Intra-day: CV < 15% (20% at LLOQ).

-

Inter-day: CV < 15%.

-

-

Stability:

-

Bench-top: 4 hours at room temperature (Tizoxanide is light sensitive; protect samples from direct light using amber vials).

-

Freeze-thaw: 3 cycles at -20°C. Note: Glucuronides and Sulfates can deconjugate if left in acidic buffers for extended periods at room temp. Process quickly.

-

Troubleshooting & Optimization

-

Issue: Peak Tailing for Tizoxanide.

-

Cause: Interaction with residual silanols on the column.

-

Fix: Increase buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) if using a pH > 6 method (though pH 4.5 is preferred).

-

-

Issue: Sulfate Metabolite Eluting in Void.

-

Cause: Initial organic phase is too high.

-

Fix: Ensure the gradient starts at 95-98% Aqueous. Switch to a "AQ" or "Polar" designated C18 column.

-

-

Issue: Low Recovery.

-

Cause: Protein binding.[1] Tizoxanide is highly protein-bound (>99%).

-

Fix: Ensure the precipitation ratio is at least 3:1 (ACN:Plasma) to disrupt protein binding fully.

-

References

-

Stockis, A., et al. (2002). "Nitazoxanide pharmacokinetics and metabolism in man." International Journal of Clinical Pharmacology and Therapeutics.

-

Gallegos-Perez, J.L., et al. (2010). "Sensitive high performance liquid chromatographic assay for nitazoxanide metabolite in plasma." Journal of Chromatographic Science.

-

Broekhuysen, J., et al. (2000). "Nitazoxanide: pharmacokinetics and metabolism in man." International Journal of Clinical Pharmacology and Therapeutics.

-

Sakamoto, T., & Hiyama, Y. (2008).[2] "Rapid determination of nitazoxanide in tablets using reversed-phase ultra-performance liquid chromatography (UPLC)." Pharmazie.[2][3]

-

PubChem. (2023). "Tizoxanide Sulfate Compound Summary." National Library of Medicine.

Introduction: Elucidating the Antiviral Mechanism of Tizoxanide Sulfate

An authoritative guide for researchers, this document provides detailed application notes and protocols for assessing the antiviral mechanism of Tizoxanide Sulfate, with a specific focus on determining its impact on viral entry.

Tizoxanide is the active metabolite of Nitazoxanide, an FDA-approved broad-spectrum antimicrobial agent.[1] While initially developed as an antiparasitic drug, Nitazoxanide and its metabolite Tizoxanide have demonstrated significant antiviral activity against a wide range of viruses, including influenza, coronaviruses, and hepatitis B and C.[1][2][3] Understanding the precise stage of the viral lifecycle that Tizoxanide Sulfate targets is paramount for optimizing its therapeutic use and developing next-generation antivirals.